N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
Description
N-Benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom, a pyridin-2-yl substituent, and a 4-fluorophenoxy moiety linked via a central acetamide backbone.
Properties
Molecular Formula |
C20H17FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H17FN2O2/c21-17-9-11-18(12-10-17)25-15-20(24)23(19-8-4-5-13-22-19)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
PKAPCHPRFRIEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the benzyl group: This step involves the alkylation of the acetamide with benzyl chloride in the presence of a base.
Attachment of the fluorophenoxy group: This can be done through a nucleophilic substitution reaction where the fluorophenol reacts with the acetamide derivative.
Incorporation of the pyridinyl group: This step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Substitution: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to chlorinated analogs like D075-0014, as fluorine is less susceptible to oxidative degradation .
Heterocycle Variations: Replacing pyridin-2-yl with thiazol-2-yl (as in GSK920684A) alters electronic properties and may shift selectivity toward bacterial targets . Tirbanibulin’s morpholinoethoxy group introduces hydrogen-bonding capacity, critical for its antitumor activity .
Physicochemical Properties: Molecular weights range from ~324 to 431 g/mol, with tirbanibulin’s higher mass due to its extended morpholinoethoxy side chain . Lipophilicity (logP) is influenced by halogenation; fluorinated compounds typically exhibit lower logP than chlorinated analogs, improving solubility .
Research Findings and Implications
Critical Analysis:
- Therapeutic Potential: The target compound’s fluorophenoxy group may offer a balance between potency and pharmacokinetics, as seen in tirbanibulin’s clinical success .
- Synthetic Feasibility : Analogs like D075-0014 are synthesized via nucleophilic substitution or coupling reactions, suggesting scalable routes for the target compound .
Biological Activity
N-benzyl-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 285.31 g/mol
- SMILES Notation :
CC(=O)N(c1ccccc1)C(c2ccncc2)Oc3ccc(F)cc3
This compound features a pyridine ring, a benzyl group, and a 4-fluorophenoxy moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- A study demonstrated that this compound inhibits the USP1/UAF1 deubiquitinase complex, which is implicated in various cancer pathways. The inhibition resulted in reduced cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
- Further investigations revealed that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, highlighting the importance of the pyridine and fluorophenoxy groups in enhancing bioactivity .
- Antiviral Properties :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to biological targets |
| Fluorophenoxy Group | Increases lipophilicity and membrane permeability |
| Benzyl Moiety | Contributes to hydrophobic interactions |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In Vitro Cancer Cell Studies :
- Antiviral Screening :
Q & A
Q. Methodological approach :
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (ZnCl₂) to stabilize transition states .
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO), noting DMF increases reaction rates by 40% due to better solubility .
- Temperature gradients : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from 24h to 2h while maintaining >90% yield .
- In-line monitoring : Employ FT-IR or HPLC to track intermediate consumption and adjust reagent addition dynamically .
Basic: Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identify pyridyl protons (δ 8.3–8.5 ppm as doublets) and fluorophenoxy carbons (δ 115–118 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- FT-IR : Detect amide C=O stretch (1640–1680 cm⁻¹) and C-F vibrations (1220–1250 cm⁻¹) .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Q. Troubleshooting strategies :
Dynamic effects : Conduct variable-temperature NMR (VT-NMR) to identify conformational exchange broadening .
Isotopic labeling : Synthesize ¹⁹F-labeled analogs to clarify fluorine coupling patterns .
DFT calculations : Compare B3LYP/6-31G(d)-predicted shifts with experimental data, focusing on dihedral angle dependencies .
Advanced: What methodologies validate the compound’s crystal structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (chloroform/acetone, 1:5 v/v) and refine structures using SHELX .
- Hydrogen bonding analysis : Identify intramolecular C–H···O interactions (2.5–3.0 Å) and intermolecular N–H···O bonds critical for packing .
- Powder XRD : Compare experimental patterns with Mercury-simulated data to confirm phase purity .
Advanced: How to design stability studies under ICH Q1A guidelines?
Q. Protocol :
- Forced degradation : Expose to UV light (1.2 million lux·h), 40°C/75% RH (4 weeks), and hydrolytic conditions (pH 1.2, 6.8, 13.0) .
- Analytical monitoring : Use stability-indicating HPLC (C18 column, 0.1% TFA/MeCN gradient) to quantify degradation products (e.g., de-fluorinated byproducts) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf life at 25°C .
Basic: What purification techniques ensure >95% purity?
- Flash chromatography : Use silica gel with hexane/EtOAc gradients (70:30 → 40:60) .
- Recrystallization : Optimize solvent mixtures (ethanol/water, 3:1 v/v) for crystal habit control .
- Prep-HPLC : Employ C18 columns with 0.1% formic acid modifiers for final polishing .
Advanced: How to evaluate potential kinase inhibition activity?
Q. Experimental design :
Enzyme assays : Use ADP-Glo™ kinase assays with IC₅₀ determination (10-dose curves, n=3) .
Cellular validation : Treat cancer cell lines (e.g., HCT-116) and measure phospho-target levels via Western blot .
Docking studies : Perform AutoDock Vina simulations to map binding poses in kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
